molecular formula C23H19N7 B11032250 N~4~,1-diphenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~,1-diphenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11032250
M. Wt: 393.4 g/mol
InChI Key: MIBUHVMWHIDHBO-UHFFFAOYSA-N
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Description

N1,4-DIPHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,4-DIPHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the annulation of the pyrazole ring to the pyrimidine ring. This can be achieved through various synthetic routes, including the reaction of appropriate hydrazines with β-diketones or β-ketoesters, followed by cyclization . The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve the optimization of the synthetic routes mentioned above to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions .

Mechanism of Action

The mechanism of action of N1,4-DIPHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Biological Activity

N~4~,1-diphenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N6. It features a pyrazolo[3,4-d]pyrimidine core structure, which is known for its diverse biological activities.

Structural Features

FeatureDescription
Molecular Weight342.39 g/mol
SMILESC1=CC=C(C=C1)C2=NC3=C(C=NN3CC4=CN=CC=C4)C(=C2)C(=O)O
InChI KeyCOGYOLZVCQRYIJ-UHFFFAOYSA-N

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit promising anticancer properties. A study highlighted the synthesis of various derivatives that function as epidermal growth factor receptor inhibitors (EGFRIs). Among these, this compound demonstrated significant anti-proliferative activity against A549 and HCT-116 cancer cell lines with IC50 values of 8.21 µM and 19.56 µM respectively .

The mechanism by which this compound exerts its effects involves the inhibition of key signaling pathways associated with cancer proliferation. Specifically, it targets the ATP-binding site of the EGFR, disrupting downstream signaling pathways involved in cell growth and survival .

Kinase Inhibition

In addition to EGFR inhibition, related pyrazolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of casein kinase 1 (CK1), which is implicated in various cancers and neurodegenerative diseases. A notable derivative showed an IC50 value of 78 nM against CK1 .

Summary of Biological Activities

Activity TypeTargetIC50 Value
Anti-proliferativeA549 (lung cancer)8.21 µM
Anti-proliferativeHCT-116 (colon cancer)19.56 µM
CK1 InhibitionCK178 nM

Study on EGFR Inhibition

In a comparative study involving various pyrazolo[3,4-d]pyrimidine derivatives, compound 12b was noted for its potent activity against both wild-type and mutant EGFR (IC50 = 0.016 µM for wild-type and IC50 = 0.236 µM for mutant EGFR). This highlights the potential of these compounds in treating resistant forms of cancer .

Study on CK1 Inhibition

Another investigation focused on the development of CK1 inhibitors revealed that N~6~-phenyl derivatives exhibited significant inhibition at nanomolar concentrations. This study emphasized the therapeutic potential of targeting CK1 in cancer treatment .

Properties

Molecular Formula

C23H19N7

Molecular Weight

393.4 g/mol

IUPAC Name

4-N,1-diphenyl-6-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C23H19N7/c1-3-9-18(10-4-1)27-21-20-16-26-30(19-11-5-2-6-12-19)22(20)29-23(28-21)25-15-17-8-7-13-24-14-17/h1-14,16H,15H2,(H2,25,27,28,29)

InChI Key

MIBUHVMWHIDHBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CN=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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